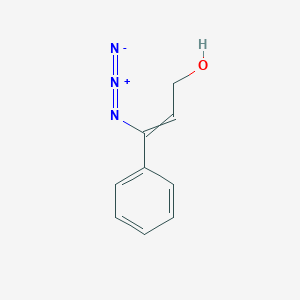
3-Azido-3-phenylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-3-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H9N3O. It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-en-1-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-phenylprop-2-en-1-ol typically involves the azidation of 3-phenylprop-2-en-1-ol. One common method is the reaction of 3-phenylprop-2-en-1-ol with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Azido-3-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-Azido-3-phenylprop-2-en-1-ol involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of diverse products .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-en-1-ol: Lacks the azido group, making it less reactive in certain types of reactions.
3-Azido-3-phenylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns
Uniqueness
3-Azido-3-phenylprop-2-en-1-ol is unique due to the presence of both an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Número CAS |
192370-01-7 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-azido-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9(6-7-13)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Clave InChI |
VHLDKMSZQRSPKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


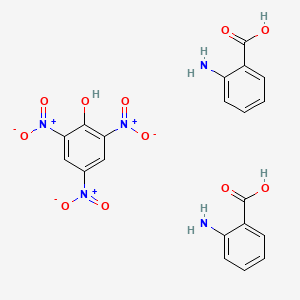
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
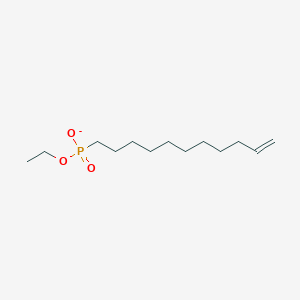
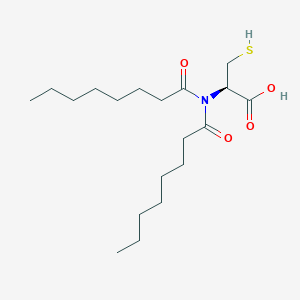
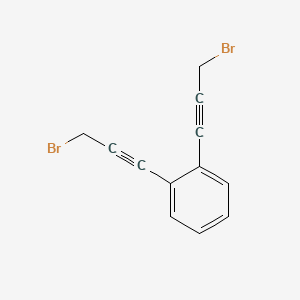

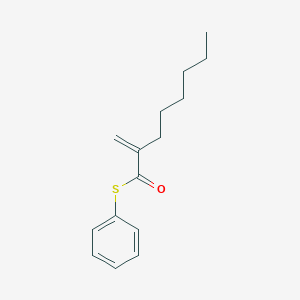
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
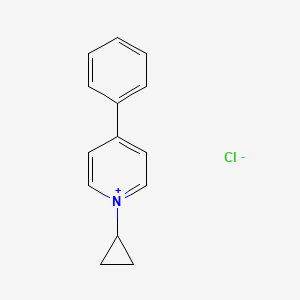
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
